molecular formula C27H36N6O8 B11933587 MC-Ala-Ala-Asn-PAB

MC-Ala-Ala-Asn-PAB

Cat. No.: B11933587
M. Wt: 572.6 g/mol
InChI Key: PNXHITJHSRUQHS-ZWOKBUDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Ala-Ala-Asn-PAB is a peptide-based compound that serves as a linker in antibody-drug conjugates (ADCs). This compound is specifically designed to be activated in the tumor microenvironment, making it a valuable tool in targeted cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MC-Ala-Ala-Asn-PAB involves the sequential coupling of amino acids alanine and asparagine to a para-aminobenzoic acid (PAB) moiety. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the precise addition of each amino acid residue. The reaction conditions often include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: MC-Ala-Ala-Asn-PAB primarily undergoes cleavage reactions in the presence of specific enzymes found in the tumor microenvironment. These reactions are crucial for the activation of the compound, allowing it to release the conjugated drug at the target site .

Common Reagents and Conditions: The cleavage of this compound is facilitated by proteases such as cathepsin B, which are overexpressed in tumor tissues. The reaction conditions typically involve a slightly acidic pH, which is characteristic of the tumor microenvironment .

Major Products Formed: The primary product formed from the cleavage of this compound is the active drug moiety, which can then exert its therapeutic effects on the cancer cells. The remaining peptide fragments are usually non-toxic and are metabolized by the body .

Scientific Research Applications

MC-Ala-Ala-Asn-PAB has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a linker in the synthesis of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. In biology, it serves as a tool for studying enzyme-substrate interactions and the mechanisms of drug release. In medicine, this compound is employed in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of conventional chemotherapy. In industry, it is used in the large-scale production of ADCs and other peptide-based therapeutics .

Mechanism of Action

The mechanism of action of MC-Ala-Ala-Asn-PAB involves its cleavage by proteases in the tumor microenvironment. Upon cleavage, the compound releases the conjugated drug, which can then bind to its molecular targets and exert its cytotoxic effects. The pathways involved in this process include the internalization of the ADC by cancer cells, followed by the release of the drug in the lysosomes, where it can interact with its intended targets .

Comparison with Similar Compounds

MC-Ala-Ala-Asn-PAB is unique in its ability to be specifically activated in the tumor microenvironment, making it a valuable tool in targeted cancer therapies. Similar compounds include other peptide-based linkers such as MC-Val-Cit-PAB and MC-Lys-PAB, which also serve as linkers in ADCs. this compound is distinguished by its specific cleavage by proteases like cathepsin B, which are overexpressed in tumor tissues .

Properties

Molecular Formula

C27H36N6O8

Molecular Weight

572.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide

InChI

InChI=1S/C27H36N6O8/c1-16(29-22(36)6-4-3-5-13-33-23(37)11-12-24(33)38)25(39)30-17(2)26(40)32-20(14-21(28)35)27(41)31-19-9-7-18(15-34)8-10-19/h7-12,16-17,20,34H,3-6,13-15H2,1-2H3,(H2,28,35)(H,29,36)(H,30,39)(H,31,41)(H,32,40)/t16-,17-,20-/m0/s1

InChI Key

PNXHITJHSRUQHS-ZWOKBUDYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.